n-(2-Iodophenyl)-5-methylisoxazole-3-carboxamide
CAS No.:
Cat. No.: VC10079046
Molecular Formula: C11H9IN2O2
Molecular Weight: 328.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H9IN2O2 |
|---|---|
| Molecular Weight | 328.11 g/mol |
| IUPAC Name | N-(2-iodophenyl)-5-methyl-1,2-oxazole-3-carboxamide |
| Standard InChI | InChI=1S/C11H9IN2O2/c1-7-6-10(14-16-7)11(15)13-9-5-3-2-4-8(9)12/h2-6H,1H3,(H,13,15) |
| Standard InChI Key | OOWXOJFCGNOOFN-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NO1)C(=O)NC2=CC=CC=C2I |
| Canonical SMILES | CC1=CC(=NO1)C(=O)NC2=CC=CC=C2I |
Introduction
Chemical Identity and Structural Properties
N-(2-Iodophenyl)-5-methylisoxazole-3-carboxamide belongs to the isoxazole family, a heterocyclic aromatic compound featuring an oxygen and nitrogen atom in its five-membered ring. The molecular formula is C₁₁H₁₀IN₂O₂, with a molecular weight of 344.12 g/mol . Key structural features include:
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5-Methylisoxazole core: Enhances metabolic stability and lipophilicity, facilitating membrane permeability .
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3-Carboxamide group: Participates in hydrogen bonding with biological targets, a common pharmacophore in kinase inhibitors .
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2-Iodophenyl substituent: Introduces steric bulk and electron-deficient characteristics, which may enhance binding affinity to hydrophobic enzyme pockets.
The compound’s IUPAC name is 5-methyl-N-(2-iodophenyl)-1,2-oxazole-3-carboxamide, and its SMILES notation is CC1=CC(=NO1)C(=O)NC2=CC=CC=C2I. X-ray crystallography of analogous compounds reveals planar isoxazole rings with dihedral angles of 15–30° between the aryl and heterocyclic groups, optimizing π-π stacking interactions.
Synthesis and Structural Modification
Synthetic Routes
The synthesis of N-(2-iodophenyl)-5-methylisoxazole-3-carboxamide typically involves a multi-step strategy:
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Isoxazole Core Formation: Cyclocondensation of β-keto esters with hydroxylamine yields 5-methylisoxazole-3-carboxylic acid, a precursor .
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Amidation: Coupling the carboxylic acid with 2-iodoaniline via carbodiimide-mediated reactions (e.g., EDC/HOBt) forms the carboxamide bond.
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Iodination: If the iodophenyl group is introduced post-synthesis, electrophilic aromatic substitution using iodine monochloride (ICl) achieves regioselective iodination at the ortho position.
Key Reaction Conditions:
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Temperature: 70–100°C for amidation to prevent decarboxylation .
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Catalysts: DMAP accelerates acylation, achieving yields >75%.
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Purification: Column chromatography (silica gel, hexane/ethyl acetate) isolates the product with >95% purity.
Structural Analogs
Modifications to the parent structure alter pharmacological profiles:
The iodophenyl group’s electronegativity and van der Waals radius (1.98 Å) improve interactions with hydrophobic enzyme subpockets compared to chlorine (1.75 Å).
Biological Activity and Mechanisms
Neuroinflammatory Modulation
Structurally related N-(5-amido-2-methylphenyl)-5-methylisoxazole-3-carboxamides exhibit potent CSF-1R inhibition (IC₅₀ = 31–64 nM), suppressing microglial activation in Alzheimer’s models . While direct evidence for N-(2-iodophenyl)-5-methylisoxazole-3-carboxamide is lacking, molecular docking studies predict similar binding to CSF-1R’s ATP-binding pocket due to:
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Halogen bonding: Iodine with Phe634 π-system.
Pharmacokinetic Properties
Preliminary ADME data for analogs suggest:
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Plasma stability: >90% remaining after 1 hour (human plasma) .
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Microsomal metabolism: Moderate clearance (Cl = 15 mL/min/kg) .
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Blood-brain barrier permeability: LogBB = −0.7, indicating limited CNS uptake .
Applications and Future Directions
Therapeutic Prospects
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Neurodegenerative Diseases: CSF-1R inhibition could mitigate neuroinflammation in Alzheimer’s and Parkinson’s .
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Oncology: Targeting tumor-associated macrophages via CSF-1R may enhance checkpoint inhibitor efficacy .
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Antimicrobials: Iodine’s radical-generating capacity may combat drug-resistant pathogens.
Diagnostic Use
The iodine atom’s gamma-ray emission (364 keV) positions this compound as a SPECT imaging agent for tracking inflammation or microbial infections.
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